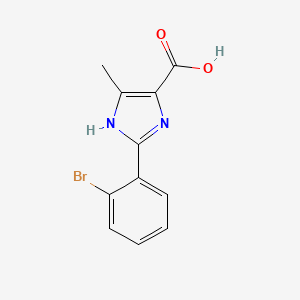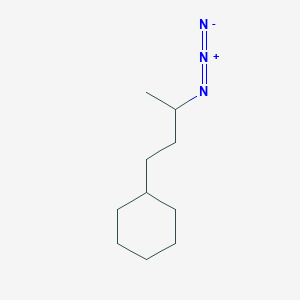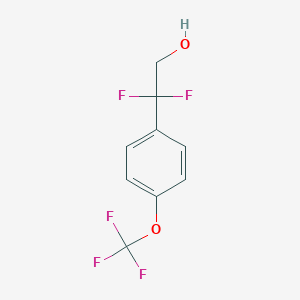
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol is an organic compound characterized by the presence of both difluoro and trifluoromethoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-(trifluoromethoxy)benzene.
Fluorination: The benzene ring is subjected to fluorination using hydrogen fluoride and a suitable catalyst to introduce the difluoro groups.
Alcohol Formation: The resulting intermediate is then reacted with a suitable alcohol, such as ethanol, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and alcohol formation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid: Similar structure but with an acetic acid group instead of an alcohol group.
4-(Trifluoromethoxy)phenylboronic acid: Contains a boronic acid group instead of difluoro and alcohol groups.
Uniqueness
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol is unique due to the combination of difluoro and trifluoromethoxy groups attached to a phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C9H7F5O2 |
|---|---|
分子量 |
242.14 g/mol |
IUPAC名 |
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H7F5O2/c10-8(11,5-15)6-1-3-7(4-2-6)16-9(12,13)14/h1-4,15H,5H2 |
InChIキー |
DCQHMTNUNSZDIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CO)(F)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)
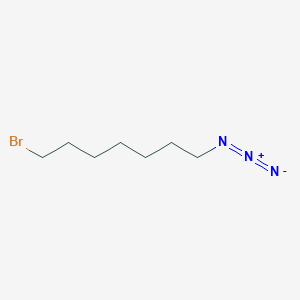
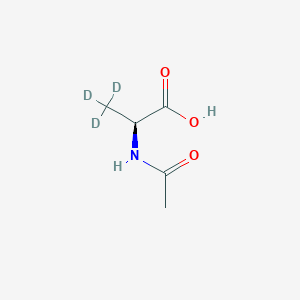
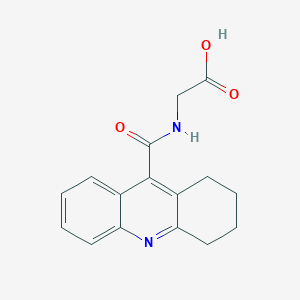

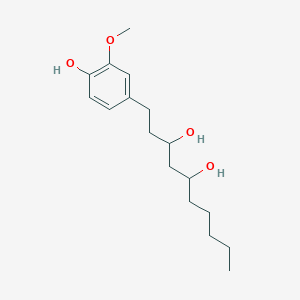
![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)
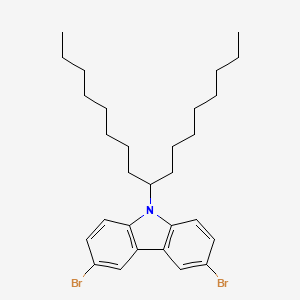
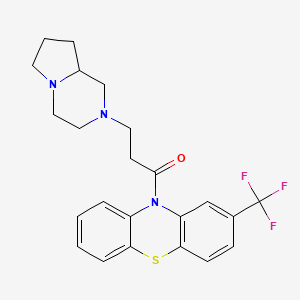
![Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12300309.png)

